molecular formula C20H15F3O6S B12550542 2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B12550542
M. Wt: 440.4 g/mol
InChI Key: PICUOODABHPLRF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a complex organic compound that features a naphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common approach is the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The phenylmethoxy group can be introduced via a nucleophilic substitution reaction, while the trifluoromethylsulfonyl group is often added through a sulfonylation reaction using trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The phenylmethoxy group may contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 8-(methoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
  • 2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(methylsulfonyl)oxy]-, methyl ester
  • 2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)oxy]-, methyl ester

Uniqueness

The presence of the trifluoromethylsulfonyl group in 2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C20H15F3O6S

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 8-phenylmethoxy-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate

InChI

InChI=1S/C20H15F3O6S/c1-27-19(24)14-10-16-15(18(11-14)29-30(25,26)20(21,22)23)8-5-9-17(16)28-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3

InChI Key

PICUOODABHPLRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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